Enhanced In Vivo Pharmacokinetics: BCP Motif Prolongs Plasma Half-Life vs. Phenyl Parent
While direct data for Fmoc-L-Ala(BCP)-OH in vivo is not yet published, class-level inference from a direct comparison of the BCP-containing compound BCP-Resveratrol with its parent Resveratrol demonstrates the impact of the BCP substitution. The BCP analog showed a significantly improved plasma half-life and reduced intrinsic clearance [1]. This is attributed to the BCP moiety's inability to undergo the rapid glucuronidation and sulfation that limits the bioavailability of phenol-containing drugs, a characteristic shared by peptides containing Fmoc-L-Ala(BCP)-OH [1].
| Evidence Dimension | Pharmacokinetic Profile (Plasma Half-Life & Clearance) |
|---|---|
| Target Compound Data | BCP-Resveratrol: Significantly improved plasma half-life; reduced intrinsic clearance. |
| Comparator Or Baseline | Resveratrol: Rapid first-pass metabolism to glucuronide and sulfate conjugates. |
| Quantified Difference | Not quantified in the source; described as 'significantly improved' and 'drastically reduced'. |
| Conditions | In vivo pharmacokinetic study in rats (referenced in source). |
Why This Matters
For procurement, this evidence validates the BCP motif's ability to confer a tangible, documented PK advantage over its phenyl analog, justifying its higher cost for peptide lead optimization.
- [1] Goh, Y. L., Cui, Y. T., Pendharkar, V., & Adsool, V. A. (2017). Toward Resolving the Resveratrol Conundrum: Synthesis and in Vivo Pharmacokinetic Evaluation of BCP–Resveratrol. ACS Medicinal Chemistry Letters, 8(5), 516-520. View Source
